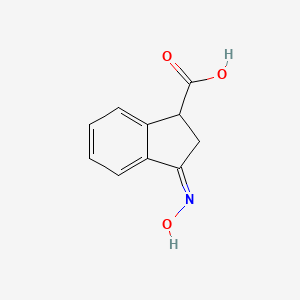
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. This compound features a hydroxyimino group attached to the indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring. The presence of the hydroxyimino group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through cyclization reactions involving suitable precursors. For example, the cyclization of 2-alkynylbenzaldehydes in the presence of a base can yield indene derivatives.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the indene derivative with hydroxylamine or its derivatives under appropriate conditions. This step often requires the use of acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically focuses on maximizing yield and purity while minimizing costs and environmental impact. This can involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indene derivatives depending on the reagents used.
Scientific Research Applications
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects can be attributed to its ability to modulate enzyme activity, disrupt cellular processes, or interact with nucleic acids.
Comparison with Similar Compounds
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
2-Hydroxyimino-1,3-dicarbonyl Compounds: These compounds also contain the hydroxyimino group and exhibit similar reactivity.
Indole Derivatives: Indole derivatives share the bicyclic ring system and have diverse biological activities.
Hydroxyimino Quinic Acid: This compound has a similar hydroxyimino group and is studied for its biological effects.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)8-5-9(11-14)7-4-2-1-3-6(7)8/h1-4,8,14H,5H2,(H,12,13)/b11-9- |
InChI Key |
UBBWSAHVWVXDFR-LUAWRHEFSA-N |
Isomeric SMILES |
C\1C(C2=CC=CC=C2/C1=N\O)C(=O)O |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11903157.png)
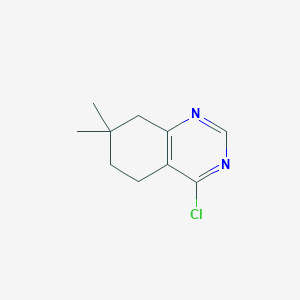
![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)

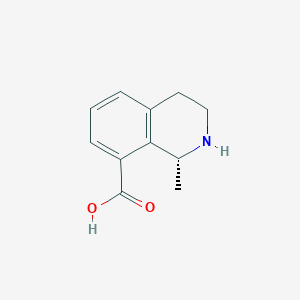

![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)

![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
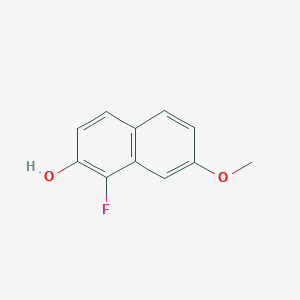
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)
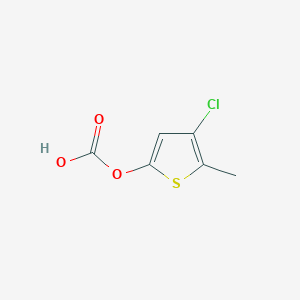
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)
